Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCYBMNKIWCNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through a formal [4 + 2] cycloaddition reaction. This method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions. The reaction is highly enantioselective and can be carried out under mild and operationally simple conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These typically involve optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for various transformations, making it a valuable precursor for synthesizing more complex molecules.
Synthetic Pathways
The synthesis of this compound typically involves the bromination of bicyclo[2.2.1]heptane-1-carboxylic acid followed by esterification. The use of reagents such as bromine or N-bromosuccinimide (NBS) under radical conditions is common in these synthetic routes.
Biological Applications
Pharmacological Investigations
Research has indicated potential biological activities associated with this compound, particularly its interactions with various biomolecules. Studies have explored its efficacy as a lead compound in drug discovery, focusing on its therapeutic properties against specific diseases.
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of derivatives of this compound, demonstrating promising results in inhibiting tumor growth in vitro and in vivo models.
Material Science
Development of New Materials
In materials science, this compound is utilized in the development of specialty chemicals and new materials with enhanced properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate involves its reactivity due to the presence of the bromine atom and ester group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the rigid bicyclic structure, which influences the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Differences :
- Bromine vs.
- Steric Effects : 7,7-Dimethyl groups in the solvolysis product () reduce ring strain and stabilize the molecule, unlike the bromine atom, which introduces electronic effects .
Nitrogen-Containing Derivatives
Key Differences :
- Amino vs. Bromine: The amino group (pKa ~9–10) enables acid-base reactivity and participation in condensation reactions, contrasting with bromine’s role in electrophilic substitutions .
- 7-Azabicyclo Framework : Incorporation of nitrogen alters ring electronics and conformational flexibility, making it suitable for bioactive molecule design .
Boron and Aromatic Substituents
Biological Activity
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
- Molecular Formula : C9H13BrO2
- Molecular Weight : 219.08 g/mol
- CAS Number : 14952277
Mechanisms of Biological Activity
Research indicates that bicyclic compounds like this compound can exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Some studies have shown that bicyclic compounds possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating selective toxicity that could be leveraged for therapeutic applications.
- Enzymatic Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can affect cellular processes.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of Bicyclic Structures : Utilizing cyclization reactions to create the bicyclic framework.
- Bromination : Introducing bromine at the 4-position to enhance biological activity.
- Esterification : Converting the carboxylic acid group into a methyl ester to improve solubility and bioavailability.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various bicyclic compounds, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another investigation, this compound was screened for antimicrobial activity against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, highlighting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate to improve yields?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as temperature, solvent, and catalysts. For bicycloheptane derivatives, bromination efficiency can vary significantly depending on steric and electronic effects. For example, substituents on the bicyclic framework (e.g., methyl or morpholino groups) influence reaction pathways and yields, as seen in compounds with yields ranging from 11% to 89% in analogous syntheses . Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. Key diagnostic signals include coupling patterns for bicyclic protons and substituent-specific shifts (e.g., bromine-induced deshielding). For example, bicyclo[2.2.1]heptane derivatives exhibit distinct bridgehead proton resonances between δ 1.5–2.3 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups like ester carbonyls (IR ~1740 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of bicycloheptane-based derivatives?
- Methodological Answer : Stereochemical outcomes depend on reaction mechanisms and intermediates. For instance, base-induced epimerization (e.g., triethylamine in methanol) can shift equilibrium between endo and exo isomers, as demonstrated in the conversion of (1S,2R,4R)- to (1S,2S,4R)-isomers with 70:30 selectivity . Chiral auxiliaries or asymmetric catalysis (e.g., proline-derived catalysts) may also enforce stereoselectivity in Diels-Alder reactions .
Q. What methods resolve enantiomers of bicycloheptane-based proline analogs?
- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) is highly effective for enantiomer resolution. For example, racemic mixtures of 7-azabicyclo[2.2.1]heptane proline derivatives were separated using chiral columns, yielding >99% enantiomeric excess (ee) for both (1S,2R,4R)- and (1R,2S,4S)-forms . This avoids laborious diastereomer crystallization steps .
Q. How can researchers address discrepancies in stereochemical outcomes during epimerization?
- Methodological Answer : Epimerization ratios (e.g., 70:30 endo/exo) are influenced by solvent polarity, base strength, and reaction time. In cases of undesired ratios, iterative chromatography or kinetic trapping (e.g., rapid reduction of aldehydes to alcohols) can isolate the desired isomer. For example, NaBH₄ reduction of a formyl intermediate stabilized the endo-hydroxymethyl derivative with 97% yield .
Data Contradiction Analysis
Q. Why do analogous bicycloheptane derivatives exhibit vastly different yields (e.g., 12% vs. 89%)?
- Methodological Answer : Yield disparities arise from steric hindrance, electronic effects, and intermediate stability. For instance, morpholino-substituted derivatives (e.g., compound 13a, 11% yield) face challenges in nucleophilic substitution due to bulky groups, whereas bromoethyl derivatives (compound 12, 89% yield) benefit from favorable leaving-group reactivity . Reaction scalability (multi-gram vs. milligram) also impacts reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
